molecular formula C14H18ClN5 B8043893 5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile

5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile

Cat. No.: B8043893
M. Wt: 291.78 g/mol
InChI Key: KZCHZPWCDVBQME-UHFFFAOYSA-N
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Description

5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile is a complex organic compound characterized by its multiple functional groups, including chloro, dimethylamino, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile typically involves multiple steps, starting with the chlorination of a suitable precursor

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the use of specialized equipment to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the specific reaction pathway.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile reagent in organic synthesis.

Biology: In biological research, this compound can be used as a fluorescent probe or a molecular marker due to its unique spectral properties. It can help in studying cellular processes and molecular interactions.

Medicine: In the medical field, the compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano groups can act as electron-withdrawing groups, influencing the reactivity of the compound. The dimethylamino groups can participate in hydrogen bonding and other interactions, affecting the compound's behavior in biological systems.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

  • 2,4,6-Tris(dimethylamino)phenol

  • 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine

Uniqueness: 5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile is unique due to its combination of chloro, dimethylamino, and cyano groups, which provide it with distinct chemical and physical properties compared to similar compounds. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5/c1-18(2)12-9(7-16)13(19(3)4)11(15)14(20(5)6)10(12)8-17/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCHZPWCDVBQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(C(=C1C#N)N(C)C)Cl)N(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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